1,8-Diisocyanooctane
Description
1,8-Diisocyanooctane (CAS 10124-86-4), also known as octamethylene diisocyanate, is an aliphatic diisocyanate with the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol. It features two reactive isocyanate (-NCO) groups positioned at the terminal ends of an eight-carbon alkyl chain. This compound is primarily utilized in the synthesis of polyurethanes, where it acts as a crosslinking agent, contributing to elastomers, adhesives, and coatings with enhanced flexibility and durability due to its long hydrocarbon chain .
Properties
IUPAC Name |
1,8-diisocyanooctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11-9-7-5-3-4-6-8-10-12-2/h3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOLDGAHSFNTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCCCCCCC[N+]#[C-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Diisocyanooctane can be synthesized through a two-step reaction process:
Synthesis of 1,8-diaminooctane: This involves the reaction of 1,8-octanediamine with phosgene in anhydrous diethyl ether at 0°C.
Formation of this compound: The 1,8-diaminooctane is then reacted with phosgene in anhydrous tetrahydrofuran at room temperature for 2 hours.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,8-Diisocyanooctane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can polymerize with diols or diamines to form polyurethanes and polyureas.
Common Reagents and Conditions
Alcohols and Amines: React with isocyanate groups under mild conditions to form urethanes and ureas.
Catalysts: Tertiary amines and organometallic compounds are often used as catalysts to enhance the reaction rates.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes and Polyureas: Formed through polymerization reactions.
Scientific Research Applications
Chemical Properties and Structure
1,8-Diisocyanooctane is characterized by its two isocyanate functional groups attached to an octane backbone. The molecular formula is , and its CAS number is 3343-00-4. The compound exhibits properties that make it suitable for various chemical reactions, particularly in polymer chemistry and as a cross-linking agent.
Synthesis of Advanced Materials
DICO has been employed in synthesizing microcapsules through supramolecular self-assembly techniques. Research has shown that microcapsules formed using DICO exhibit superior structural integrity compared to those formed with shorter-chain diamines. The flexibility imparted by the longer alkyl chain enhances the hydrophobicity and encapsulation efficiency of the microcapsules.
Case Study: Microencapsulation
- Method : DICO was used in combination with cyclohexyl isocyanate to create microcapsules.
- Results : The microcapsules exhibited spheroidal shapes and effective oil encapsulation, demonstrating the compound's ability to form robust structures under varying conditions .
| Property | DICO Microcapsules | 1,6-Diaminohexane Microcapsules |
|---|---|---|
| Shape | Spheroidal | Needle-like |
| Size | 2-10 μm | Variable |
| Stability | High | Moderate |
Pharmaceutical Applications
DICO serves as an important intermediate in pharmaceutical synthesis. Its ability to participate in various chemical reactions allows for the production of complex molecules necessary for drug development.
Case Study: Synthesis of Bis-Functionalized Derivatives
- Method : A solvent-free approach was utilized to synthesize bis-functionalized derivatives of 1,8-diaminooctane.
- Findings : The optimal conditions involved moderate temperatures, resulting in high yields of functionalized products that can be further utilized in drug formulations .
Agrochemical Development
The compound is also significant in agrochemical applications, particularly in developing crop protection agents. Its reactivity allows it to be incorporated into formulations that enhance the efficacy and stability of agrochemicals.
Application Overview
- Role : Acts as a building block for developing herbicides and pesticides.
- Benefits : Improves the performance and longevity of active ingredients in agricultural products .
Material Science Innovations
In material science, DICO's unique properties facilitate its use as a cross-linking agent in polymer chemistry. This application enhances the mechanical properties and thermal stability of polymers.
Case Study: Polymer Cross-Linking
Mechanism of Action
The mechanism of action of 1,8-Diisocyanooctane involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and other derivatives. The molecular targets include hydroxyl and amino groups in various substrates, enabling the compound to modify and cross-link different molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexamethylene Diisocyanate (HDI)
Hexamethylene diisocyanate (HDI, CAS 822-06-0) is a six-carbon aliphatic diisocyanate with the formula C₈H₁₂N₂O₂ (molecular weight: 168.14 g/mol ). Key differences include:
- Chain Length and Flexibility: HDI’s shorter chain results in stiffer polyurethane products compared to the more flexible polymers derived from 1,8-diisocyanooctane.
- Volatility: HDI’s lower molecular weight contributes to higher volatility (boiling point: ~255°C), whereas this compound’s longer chain likely reduces volatility, though exact data are unavailable .
- Applications: HDI is widely used in automotive coatings and UV-resistant finishes, while this compound is favored for specialized elastomers requiring greater chain mobility .
1,8-Octanediol and 1,8-Dibromooctane
- 1,8-Octanediol (CAS 629-41-4): A diol used in polyester synthesis. Unlike diisocyanates, it reacts with dicarboxylic acids rather than polyols, yielding less flexible polymers .
- 1,8-Dibromooctane (CAS 4549-32-0): A dihalide employed in nucleophilic substitutions. Its reactivity diverges sharply from diisocyanates, forming carbon-carbon bonds instead of urethane linkages .
Other Aliphatic Diisocyanates
- Tetramethylene Diisocyanate (4-carbon chain): Produces rigid polymers but is less common due to handling challenges.
- Dodecamethylene Diisocyanate (12-carbon chain): Offers extreme flexibility but suffers from reduced reactivity and higher viscosity.
Comparative Data Table
Biological Activity
1,8-Diisocyanooctane (DICO) is a compound that has garnered attention in various fields of research due to its unique chemical structure and biological activity. The compound is characterized by two isocyanate functional groups attached to an octane backbone, which contributes to its reactivity and potential applications in medicinal chemistry and materials science.
Antibacterial Properties
Research has indicated that derivatives of isocyanate compounds, including DICO, exhibit significant antibacterial activity. A study highlighted the synthesis of linear guanidine derivatives, where it was found that certain oligomers derived from similar structures displayed potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 8 µg/mL, indicating strong bactericidal activity without hemolytic effects .
Mitophagy Induction
Another area of interest is the role of DICO in promoting mitophagy, a process crucial for cellular health and longevity. A prototypic member of the diamine family, 1,8-diaminooctane (which shares structural similarities with DICO), was shown to enhance mitophagy and protect against oxidative stress in various cellular models. This compound surpassed spermidine in its ability to induce mitophagy, suggesting that DICO or its analogs may have therapeutic potential in age-related diseases such as Alzheimer's and Parkinson's .
Chemiresistive Sensing
DICO has also been investigated for its chemiresistive properties when used in composite materials. A study explored the use of 1,8-diaminooctane in conjunction with indium tin oxide (ITO) nanoparticles, demonstrating improved sensing capabilities for volatile organic compounds (VOCs). The interactions between the nanoparticles and the diamine resulted in enhanced chemiresistive responses, indicating potential applications in sensor technology .
Table: Summary of Biological Activities
Case Study: Antibacterial Efficacy
In a focused study on the antibacterial properties of similar compounds, researchers synthesized various oligomers from linear guanidine derivatives. The study revealed that symmetric isomers exhibited greater antibacterial efficacy compared to asymmetric counterparts. The most potent compound demonstrated broad-spectrum activity against clinically relevant pathogens, making it a candidate for further development as an antibacterial agent .
Case Study: Mitophagy and Aging
A study involving Caenorhabditis elegans demonstrated that 1,8-diaminooctane could significantly extend lifespan and healthspan by promoting mitochondrial autophagy. This finding suggests that DICO or its derivatives could be pivotal in developing therapies aimed at enhancing cellular resilience against age-related decline .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
